(4-Aminopiperazin-1-yl)(phenyl)methanone
Description
(4-Aminopiperazin-1-yl)(phenyl)methanone is a piperazine-derived compound featuring a phenyl group attached to a carbonyl moiety, which is further linked to a 4-aminopiperazine ring. This structural motif is of significant interest in medicinal chemistry due to the versatility of the piperazine scaffold in modulating pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(4-aminopiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H15N3O/c12-14-8-6-13(7-9-14)11(15)10-4-2-1-3-5-10/h1-5H,6-9,12H2 |
InChI Key |
JEIQNOTUEGFLDW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include substitutions on the piperazine ring, modifications to the aryl group, and alterations to the carbonyl linker. These changes significantly impact physicochemical properties such as melting point, solubility, and spectroscopic characteristics.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents on Piperazine | Aryl Group Modifications | Melting Point (°C) | IR (cm⁻¹) | Key NMR Shifts (δ, ppm) | Reference |
|---|---|---|---|---|---|---|
| (4-Aminopiperazin-1-yl)(phenyl)methanone | 4-NH₂ | Phenyl | Not reported | Not available | Not available | N/A |
| (4-Methylpiperazin-1-yl)(phenyl)methanone | 4-CH₃ | Phenyl | Not reported | Not available | Not available | [1] |
| (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone | None (piperazine unsubstituted) | 3-Methoxy-4-nitrophenyl | 185–187 | 1627 (C=O), 1336 (NO₂) | 3.94 (-OCH₃), 8.00 (Ar-H) | [2] |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone | 4-(4-Fluorobenzyl) | 3-Fluoro-2-(CF₃)phenyl | Not reported | Not available | 7.45 (m, 5H, Ar-H) | [6] |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 4-Benzyl | 1H-Indol-2-yl | Not reported | Not available | Not available | [19] |
Notes:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in [2]) exhibit higher melting points due to increased polarity.
- Spectroscopic Data : The carbonyl stretch in IR (~1627–1703 cm⁻¹) is consistent across analogs. NMR shifts for methoxy (δ ~3.94) and aromatic protons (δ ~6.3–8.0) align with substituent electronic effects .
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